Heptatriacontafluoro-18-iodooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptatriacontafluoro-18-iodooctadecane is a perfluorinated compound with the molecular formula C18F37I . This compound is characterized by its high fluorine content and the presence of an iodine atom, making it a unique and interesting subject for chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptatriacontafluoro-18-iodooctadecane can be synthesized through the iodination of perfluorooctadecane. The reaction typically involves the use of iodine and a suitable catalyst under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound involves large-scale iodination processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Heptatriacontafluoro-18-iodooctadecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form perfluorooctadecane.
Oxidation Reactions: Oxidation can lead to the formation of perfluorinated carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) are employed.
Major Products
Substitution: Various perfluorinated derivatives.
Reduction: Perfluorooctadecane.
Oxidation: Perfluorinated carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Heptatriacontafluoro-18-iodooctadecane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other perfluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings
Wirkmechanismus
The mechanism of action of heptatriacontafluoro-18-iodooctadecane involves its interaction with molecular targets through its iodine and fluorine atoms. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing various biological and chemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorooctadecane: Lacks the iodine atom, making it less reactive in certain chemical reactions.
Perfluorooctyl iodide: Shorter carbon chain, leading to different physical properties
Uniqueness
Heptatriacontafluoro-18-iodooctadecane is unique due to its long carbon chain and the presence of both fluorine and iodine atoms, which confer distinct reactivity and physical properties compared to other perfluorinated compounds .
Eigenschaften
CAS-Nummer |
29809-35-6 |
---|---|
Molekularformel |
C18F37I |
Molekulargewicht |
1046.0 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-18-iodooctadecane |
InChI |
InChI=1S/C18F37I/c19-1(20,3(23,24)5(27,28)7(31,32)9(35,36)11(39,40)13(43,44)15(47,48)17(51,52)53)2(21,22)4(25,26)6(29,30)8(33,34)10(37,38)12(41,42)14(45,46)16(49,50)18(54,55)56 |
InChI-Schlüssel |
PDUYKNDSQRUXSC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.